2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

描述

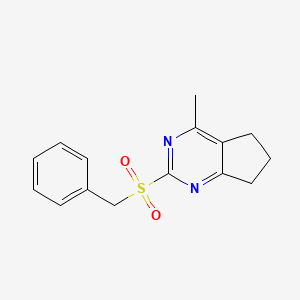

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core substituted with a methyl group at position 4 and a benzylsulfonyl moiety at position 2. The benzylsulfonyl group (C₆H₅CH₂SO₂-) introduces strong electron-withdrawing characteristics, while the methyl group contributes steric simplicity. This compound is hypothesized to exhibit biological activity modulated by its substituents, though direct pharmacological data are absent in the provided evidence.

属性

IUPAC Name |

2-benzylsulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-13-8-5-9-14(13)17-15(16-11)20(18,19)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZNBSKVEAVOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylsulfonyl chloride with a suitable cyclopentadiene derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

化学反应分析

Types of Reactions

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

科学研究应用

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

作用机制

The mechanism of action of 2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly influences electronic properties and biological interactions. Key analogs include:

Sulfanyl (Thioether) Derivatives

- 2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine (C₁₄H₁₃ClN₂S, 276.78 g/mol) : The 4-chlorophenylsulfanyl group (Cl-C₆H₄-S-) is less electron-withdrawing than the benzylsulfonyl group. Higher lipophilicity (logP ~3.2 estimated) compared to the sulfonyl analog. Potential for altered receptor binding due to reduced polarity.

- 2-[(2-Chlorobenzyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine (C₁₅H₁₅ClN₂S, 290.81 g/mol) : The 2-chlorobenzylsulfanyl group introduces ortho-chlorine, enhancing steric hindrance and lipophilicity.

Pyrrolidinyl and Other Nitrogenous Substituents

- 4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta(d)pyrimidine (C₁₂H₁₇N₃, 203.28 g/mol) : The pyrrolidinyl group introduces a basic amine, increasing solubility in acidic conditions.

Substituent Variations at Position 4

The methyl group at position 4 is a common feature, but analogs with bulkier substituents exist:

- Commercial use for medicinal purposes suggests targeted biological activity.

Core Structure Modifications

- Compound 33 (σ1R antagonist) highlights the importance of a 4-(3-(4-methylpiperidinyl)propoxy) chain for receptor affinity.

Molecular and Electronic Profiles

- Lipophilicity : Benzylsulfonyl derivatives are less lipophilic (estimated logP ~2.5) than sulfanyl analogs (logP ~3.2) due to the polar sulfonyl group.

- Solubility : Pyrrolidinyl and sulfonyl groups enhance aqueous solubility compared to sulfanyl derivatives.

生物活性

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This compound, with a molecular formula of and a molar mass of 288.36 g/mol, has been studied for various biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties.

The compound's structure features a benzylsulfonyl group attached to a cyclopentapyrimidine framework, which is crucial for its biological activity. This unique arrangement allows it to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O2S |

| Molar Mass | 288.36 g/mol |

| CAS Number | 477852-31-6 |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its antiproliferative effects against colorectal cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents such as oxaliplatin and 5-fluorouracil (5-FU).

Key Findings:

- Compound 3g showed an IC50 of 11.79 µM against LoVo cells, outperforming both oxaliplatin and 5-FU.

- Structure-activity relationship (SAR) studies suggested that the presence of polar groups in specific positions enhances activity.

| Compound | IC50 (µM) | Comparison with Standards |

|---|---|---|

| 3g | 11.79 | More active than oxaliplatin and 5-FU |

| 3a | 14.99 | Comparable to standards |

| Oxaliplatin | 19.51 | Reference value |

| 5-FU | 19.99 | Reference value |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary screening indicated that it possesses activity against various bacterial strains, suggesting its potential use in treating infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest interactions with key enzymes involved in cancer proliferation and inflammation pathways.

Case Studies

-

Colorectal Cancer Study :

- A study published in PMC evaluated the antiproliferative activity of various synthesized derivatives of cyclopentapyrimidines against colorectal cancer cell lines.

- The study concluded that compounds with specific substitutions on the aryl group significantly enhanced cytotoxicity.

-

Antimicrobial Screening :

- Another research effort focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria.

- Results indicated that certain derivatives showed promising inhibitory effects compared to standard antibiotics.

常见问题

Q. What analytical techniques are critical for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。